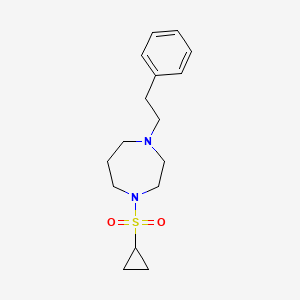![molecular formula C18H21N7OS B6453574 2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549056-33-7](/img/structure/B6453574.png)
2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic approaches for this compound involve intricate steps. Researchers have developed methods to construct the triazolothiadiazine scaffold and its derivatives. These synthetic pathways are crucial for designing and developing novel drugs. The fusion of two pharmaceutically active moieties—triazole and thiadiazine —creates this hybrid nucleus. The compound’s ability to form hydrogen bonds and interact with target receptors makes it promising for drug design .
Molecular Structure Analysis
The molecular structure of 2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine comprises several functional groups. Detailed spectroscopic analyses (such as NMR and HRMS) would provide insights into its stereochemistry, bond angles, and hybridization states .
Chemical Reactions Analysis
Understanding the reactivity of this compound is essential. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal potential transformations. Researchers may explore its reactions with other molecules to synthesize derivatives or optimize its properties .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,3,4-thiadiazole scaffold . .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets, often through hydrogen bonding . The cyclopropyl and pyrazolyl groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given the structural features of the compound, it may influence pathways where 1,3,4-thiadiazole derivatives are known to play a role. For instance, some 1,3,4-thiadiazole derivatives have shown anti-inflammatory effects, suggesting potential involvement in inflammatory pathways .
Result of Action
Some 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity, suggesting potential anti-cancer effects . .
Propriétés
IUPAC Name |
3-cyclopropyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-24-11-14(10-21-24)13-8-19-17(20-9-13)26-15-4-6-25(7-5-15)18-22-16(23-27-18)12-2-3-12/h8-12,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLTMZEVUKXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC(=NS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(propan-2-yl)-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6453492.png)
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6453497.png)

![7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6453515.png)
![1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6453519.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6453527.png)
![3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6453530.png)
![1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane](/img/structure/B6453535.png)
![7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6453548.png)
![1-(cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane](/img/structure/B6453556.png)
![N-(2-methoxyphenyl)-2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)acetamide](/img/structure/B6453562.png)
![2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6453570.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole](/img/structure/B6453581.png)
![4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6453597.png)
